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For Researchers, Scientists, and Drug Development Professionals

Introduction
AF555 NHS ester is a bright, amine-reactive fluorescent dye commonly utilized for labeling

proteins, particularly antibodies, for flow cytometry applications.[1] This dye is characterized by

its high photostability, hydrophilicity, and a high fluorescence quantum yield, making it an

excellent choice for multicolor flow cytometry experiments.[2][1] Its succinimidyl ester (NHS

ester) functional group reacts efficiently with primary amines on proteins to form stable covalent

amide bonds.[3] AF555 has an excitation maximum at approximately 555 nm and an emission

maximum at around 565 nm, making it compatible with the yellow-green laser lines of most flow

cytometers.[4]

This document provides detailed protocols for the conjugation of AF555 NHS ester to

antibodies and their subsequent use in both cell surface and intracellular staining for flow

cytometry.
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Property Value

Excitation Maximum (Ex) ~555 nm[4][5]

Emission Maximum (Em) ~565 nm[4]

Reactive Group N-hydroxysuccinimidyl (NHS) ester

Reactivity Primary amines[3][5]

Solubility Water-soluble[3][5]

Storage
Store at -20°C, protected from light and

moisture[2][1]

Antibody Labeling with AF555 NHS Ester
Materials

Purified antibody (free of amine-containing buffers like Tris, and stabilizing proteins like BSA)

AF555 NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Antibody Preparation
For optimal labeling, the antibody should be at a concentration of 1-10 mg/mL in an amine-free

buffer.[6] If the antibody is in a buffer containing primary amines, it must be dialyzed against

PBS before labeling.

Experimental Protocol: Antibody Labeling
Prepare the Antibody Solution: Adjust the antibody concentration to 2 mg/mL in 0.1 M sodium

bicarbonate buffer (pH 8.3-8.5).
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Prepare the Dye Stock Solution: Immediately before use, dissolve the AF555 NHS ester in

DMSO to a concentration of 10 mg/mL.

Determine the Molar Ratio: The optimal molar ratio of dye to antibody for IgG is typically

between 4:1 and 7:1.[2] For initial optimization, it is recommended to test a range of ratios

(e.g., 5:1, 10:1, 15:1).[7]

Labeling Reaction:

While gently vortexing, add the calculated volume of the AF555 NHS ester stock solution

to the antibody solution.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

Apply the reaction mixture to the column to separate the labeled antibody from the

unreacted dye.

Collect the faster-eluting, colored fraction, which contains the AF555-labeled antibody.

Calculation of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules per antibody molecule, can

be determined spectrophotometrically.[8][9]

Formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

Where:

A_max: Absorbance of the conjugate at the dye's absorption maximum (~555 nm).

A_280: Absorbance of the conjugate at 280 nm.

ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

[10]
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ε_dye: Molar extinction coefficient of the dye at its A_max (for AF555, ~155,000 M⁻¹cm⁻¹).[5]

CF_280: Correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of

dye).

An optimal DOL for antibodies is generally between 2 and 10.[10][11]

Quantitative Data Summary for Antibody Labeling
Parameter Recommended Range/Value

Antibody Concentration 1-10 mg/mL[6]

Reaction Buffer pH 8.3 - 8.5[12]

Dye:Protein Molar Ratio (IgG) 4:1 to 7:1 (optimal), 5:1 to 20:1 (for testing)[2][7]

Optimal Degree of Labeling (DOL) 2 - 10[10][11]

Incubation Time 1 hour[7]

Incubation Temperature Room Temperature[7]

Antibody Labeling Workflow

Preparation

Labeling Reaction Purification & QC

Purified Antibody
(1-10 mg/mL)

Mix Antibody and Dye
(Molar Ratio 4:1 to 7:1)

Bicarbonate Buffer
(pH 8.3-8.5)

AF555 NHS Ester in DMSO
(10 mg/mL)

Incubate 1 hr at RT
(Protected from light)

Gel Filtration
(e.g., Sephadex G-25) Calculate DOL Store at 4°C
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Caption: Workflow for labeling antibodies with AF555 NHS ester.

Flow Cytometry Staining Protocols
Cell Surface Staining
This protocol is for staining cell surface antigens on suspended cells.

Materials:

AF555-labeled primary antibody

Cells in suspension (e.g., peripheral blood mononuclear cells)

Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)

FACS tubes

Experimental Protocol:

Cell Preparation: Harvest cells and wash them with Flow Cytometry Staining Buffer.

Resuspend the cells to a concentration of 1 x 10⁶ cells/100 µL.

Fc Receptor Blocking (Optional but Recommended): Incubate cells with an Fc blocking

reagent for 10-15 minutes at room temperature to reduce non-specific binding.

Staining: Add the pre-titrated amount of AF555-labeled primary antibody to the cell

suspension. A common starting concentration is 0.5-1 µg per 1 x 10⁶ cells.[4]

Incubation: Incubate for 30 minutes at 2-8°C in the dark.

Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer,

centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

Resuspension: Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

Data Acquisition: Analyze the samples on a flow cytometer.

Cell Surface Staining Workflow
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Cell Preparation Staining Analysis
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Caption: Workflow for cell surface staining with AF555-labeled antibodies.

Intracellular Staining (Phospho-Flow)
This protocol is for the detection of intracellular antigens, such as phosphorylated signaling

proteins.

Materials:

AF555-labeled primary antibody specific for the intracellular target

Fixation Buffer (e.g., 4% formaldehyde)

Permeabilization Buffer (e.g., 90% ice-cold methanol or a detergent-based buffer)

Cells in suspension

Flow Cytometry Staining Buffer

FACS tubes

Experimental Protocol:

Cell Stimulation (if applicable): Treat cells with agonists or inhibitors to modulate the

signaling pathway of interest.

Fixation:

Harvest and wash the cells.
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Resuspend the cells in 0.5-1 mL of PBS and add formaldehyde to a final concentration of

4%.

Incubate for 10 minutes at 37°C.

Permeabilization:

Chill the cells on ice for 1 minute.

Gently vortex the cells while slowly adding ice-cold 100% methanol to a final concentration

of 90%.

Incubate for 30 minutes on ice.

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

Staining:

Resuspend the permeabilized cells in 100 µL of staining buffer containing the titrated

amount of AF555-labeled antibody.

Incubate for 1 hour at room temperature, protected from light.

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

Resuspension and Analysis: Resuspend the cells in 200-400 µL of Flow Cytometry Staining

Buffer and analyze on a flow cytometer.

Application Example: Analysis of STAT1 Signaling
Pathway
Flow cytometry can be used to study intracellular signaling pathways, such as the JAK-STAT

pathway.[13] The phosphorylation of STAT1 (Signal Transducer and Activator of Transcription

1) is a key event in interferon (IFN) signaling and can be detected using a phospho-specific

antibody.[14][15]

STAT1 Signaling Pathway Diagram
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Caption: Simplified STAT1 signaling pathway upon interferon stimulation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15555274?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


By using an AF555-labeled antibody that specifically recognizes the phosphorylated form of

STAT1 (pSTAT1), researchers can quantify the activation of this pathway in different cell

populations in response to stimuli like interferon-gamma.

Data Analysis Considerations
Flow cytometry data is typically analyzed using specialized software.[16][17] Key analysis steps

include:

Gating: Isolating the cell population of interest based on their forward scatter (FSC) and side

scatter (SSC) properties, which roughly correspond to cell size and granularity, respectively.

[16]

Fluorescence Analysis: Quantifying the fluorescence intensity of the AF555 signal within the

gated population. This is often visualized as a histogram.

Controls: It is crucial to include appropriate controls, such as unstained cells (to determine

autofluorescence) and isotype controls (to assess non-specific antibody binding).

Conclusion
AF555 NHS ester is a versatile and robust fluorescent dye for labeling antibodies for flow

cytometry. Its bright signal and photostability make it well-suited for detecting both high and low

abundance antigens on the cell surface and intracellularly. The detailed protocols and

workflows provided in this document offer a comprehensive guide for researchers to

successfully implement AF555-based flow cytometry assays in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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